rac-Rotigotine Hydrochloride rac-Rotigotine Hydrochloride rac-Rotigotine Hcl is a high potency and selectivity agonist for D-2 receptor with Ki of 0.69 nM.IC50 Value: 0.69 nM(Ki)Target: D-2 receptorin vitro: rac-Rotigotine showed high potency (Ki = 0.69 nM) and selectivity for D-2 receptors as compared to its potency and selectivity at various other neuronal receptors (Ki in nM): D-1 (678) dopamine, alpha 1-(534) and alpha 2-(195) adrenoceptor, S1-(6940) and S2-(5900) serotonin and muscarine (2660). Very low activity (Ki greater than 10(-5) M) was seen at the beta-adrenoceptor, A1-adenosine, GABAA and benzodiazepine receptors. Furthermore, rac-Rotigotine inhibited the calcium-dependent release of [3H]dopamine (IC50: 4 nM) and [3H]acetylcholine (IC50: 6.3 nM) from rabbit striatal slices in the nanomolar range. These effects of rac-Rotigotine were mediated through activation of D-2 dopamine autoreceptors and D-2 dopamine heteroreceptors, respectively.in vivo: Presynaptic dopaminergic activity in vivo was measurable as an inhibition of the locomotor activity of mice, and in this model rac-Rotigotine was more effective than apomorphine. Moreover, the effect of rac-Rotigotine could be antagonized by sulpiride but not by yohimbine. rac-Rotigotine was equipotent with apomorphine in inducing circling behaviour in 6-OHDA-lesioned rats. rac-Rotigotine had almost no serotonergic activity in vivo.
Brand Name: Vulcanchem
CAS No.: 102120-99-0
VCID: VC0001484
InChI: InChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H
SMILES: CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl
Molecular Formula: C19H26ClNOS
Molecular Weight: 351.9 g/mol

rac-Rotigotine Hydrochloride

CAS No.: 102120-99-0

Cat. No.: VC0001484

Molecular Formula: C19H26ClNOS

Molecular Weight: 351.9 g/mol

* For research use only. Not for human or veterinary use.

rac-Rotigotine Hydrochloride - 102120-99-0

CAS No. 102120-99-0
Molecular Formula C19H26ClNOS
Molecular Weight 351.9 g/mol
IUPAC Name 6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride
Standard InChI InChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H
Standard InChI Key CEXBONHIOKGWNU-UHFFFAOYSA-N
SMILES CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl
Canonical SMILES CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl

Chemical Identity and Structural Properties

rac-Rotigotine Hydrochloride, chemically designated as (6RS)-6-(propyl[2-(2-thienyl)ethyl]amino)-5,6,7,8-tetrahydro-1-naphthalenol hydrochloride, is a racemic dopamine receptor agonist. Its molecular structure integrates a tetralin backbone substituted with a thienylethyl-propylamine side chain, which confers affinity for dopamine receptors . The compound’s CAS registry number (102120-99-0) and synonyms, including rac-Rotigotine Hcl, are standardized in chemical databases .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₉H₂₆ClNOS
Molecular Weight343.93 g/mol
Receptor SelectivityD2 > D1, α-adrenoceptors, serotonin
SolubilitySoluble in ethanol, dimethyl sulfoxide

The racemic nature of this compound distinguishes it from the enantiopure (S)-Rotigotine used clinically, underscoring the importance of stereochemistry in dopaminergic activity .

Pharmacological Profile and Receptor Interactions

rac-Rotigotine Hydrochloride’s primary mechanism of action involves agonism at dopamine D2 receptors, with a Ki value of 0.69 nM, making it 983-fold more selective for D2 over D1 receptors (Ki = 678 nM) . This selectivity extends to other neuronal receptors, including α1-adrenoceptors (Ki = 534 nM), α2-adrenoceptors (Ki = 195 nM), and serotonin receptors (Ki > 5,900 nM) .

In Vitro Effects

In rabbit striatal slices, rac-Rotigotine inhibits calcium-dependent dopamine release (IC50 = 4 nM) and acetylcholine release (IC50 = 6.3 nM) . These effects are mediated through D2 autoreceptors and heteroreceptors, respectively, suggesting dual modulation of dopaminergic and cholinergic signaling .

Table 2: Receptor Binding Affinities

ReceptorKi (nM)
Dopamine D20.69
Dopamine D1678
α1-Adrenoceptor534
Serotonin S25,900
Muscarinic2,660

Synthetic Methodology and Crystalline Forms

While the provided sources detail the synthesis of enantiopure (S)-Rotigotine , rac-Rotigotine Hydrochloride’s preparation likely involves omitting enantiomeric resolution steps. The patent US20110230541A1 outlines a process for the (S)-enantiomer, starting with demethylation of 5,6,7,8-tetrahydro-6-(S)-N-propylamino-1-methoxynaphthalene using hydrobromic acid, followed by reductive amination with 2-thienylacetic acid and sodium borohydride . For the racemic form, an unresolved amine precursor would undergo similar steps without chiral purification.

Key Synthetic Steps for Enantiopure Rotigotine :

  • Demethylation: Treatment of the methoxy precursor with 48% HBr yields 2-N-propyl-5-hydroxy tetraline hydrobromide.

  • Reductive Amination: Reaction of the free amine with 2-thienylacetic acid–sodium borohydride complex in toluene at 80–90°C.

  • Salification: Treatment with hydrochloric acid produces Rotigotine hydrochloride.

Crystalline Forms A and B of Rotigotine hydrochloride, characterized by distinct X-ray diffraction patterns and DSC profiles, are obtained via recrystallization from ethanol/ethyl acetate or ethanol/hexane, respectively . Although these forms pertain to the enantiopure compound, analogous crystallization strategies may apply to the racemic hydrochloride.

Implications for Neuropharmacological Research

The racemic mixture’s high D2 selectivity and negligible off-target activity make it a valuable comparator in receptor studies. For instance, its 983-fold D2/D1 selectivity ratio provides insights into ligand-receptor interactions that could guide the design of novel agonists. Furthermore, contrasting rac-Rotigotine’s in vivo effects with those of the enantiopure form may elucidate the contributions of each enantiomer to efficacy and side effects.

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